Cas no 15763-12-9 (N-Allyladenosine)

N-Allyladenosine is a chemically modified nucleoside derivative, where an allyl group is introduced at the N-position of adenosine. This modification enhances its utility in biochemical and pharmacological research, particularly in studying adenosine receptor interactions and nucleotide-based signaling pathways. The allyl group provides a reactive handle for further functionalization, making it valuable for probe development and conjugation applications. Its structural similarity to endogenous adenosine allows it to serve as a substrate or inhibitor in enzymatic studies. N-Allyladenosine is characterized by its stability and solubility in common organic solvents, facilitating its use in synthetic and mechanistic investigations. This compound is primarily employed in academic and industrial research settings.
N-Allyladenosine structure
N-Allyladenosine structure
Product Name:N-Allyladenosine
CAS No:15763-12-9
MF:C13H17N5O4
MW:307.305182218552
CID:180690
PubChem ID:97078
Update Time:2025-06-28

N-Allyladenosine Chemical and Physical Properties

Names and Identifiers

    • N-Allyladenosine
    • 9-pentofuranosyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
    • Adenosine, N-2-propenyl-
    • N-prop-2-en-1-yladenosine
    • N-2-propenyl-adenosine
    • CHEBI:165838
    • NSC 98777
    • N6-Allyladenosine
    • 15763-12-9
    • CHEMBL1290749
    • (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(prop-2-enylamino)purin-9-yl]oxolane-3,4-diol
    • SCHEMBL6761791
    • (2R,3R,4S,5R)-2-[6-(allylamino)purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • AKOS040753192
    • Adenosine, N-2-propen-1-yl-
    • Inchi: 1S/C13H17N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h2,5-7,9-10,13,19-21H,1,3-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1
    • InChI Key: WTYYPLSFICPDGL-QYVSTXNMSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(=NC=NC1=2)NCC=C)O)O

Computed Properties

  • Exact Mass: 307.12821
  • Monoisotopic Mass: 307.12805404g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • PSA: 125.55

N-Allyladenosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A788240-50mg
N-Allyladenosine
15763-12-9
50mg
$ 133.00 2023-04-19
TRC
A788240-100mg
N-Allyladenosine
15763-12-9
100mg
$ 224.00 2023-04-19
TRC
A788240-500mg
N-Allyladenosine
15763-12-9
500mg
$ 994.00 2023-04-19
TRC
A788240-1g
N-Allyladenosine
15763-12-9
1g
$ 1445.00 2022-06-07
TRC
A788240-1000mg
N-Allyladenosine
15763-12-9
1g
$ 1745.00 2023-04-19

N-Allyladenosine Related Literature

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